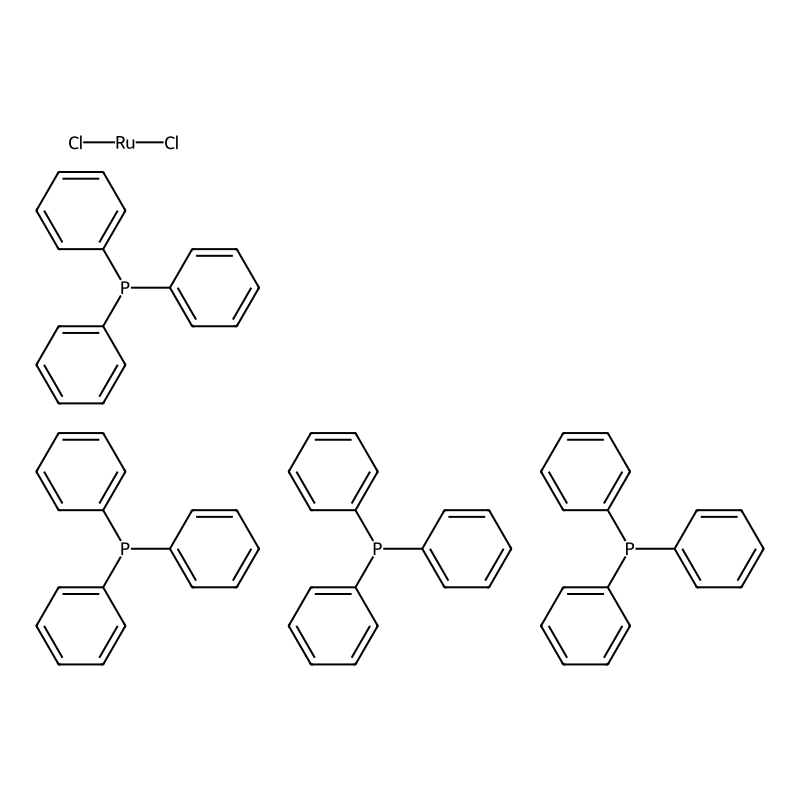

Dichlorotetrakis(triphenylphosphine)ruthenium(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Selective Hydrogenation of Maleic Anhydride or Succinic Anhydride

Scientific Field: Organic Chemistry

Application Summary: Dichlorotetrakis(triphenylphosphine)ruthenium(II) serves as a catalyst for the selective hydrogenation of maleic anhydride or succinic anhydride.

Methods of Application: The specific experimental procedures may vary, but generally, the compound is added to a reaction mixture containing the anhydride and a hydrogen source under controlled conditions.

Synthesis of Portions of the Natural Antibiotic Tetrodecamycin

Scientific Field: Medicinal Chemistry

Application Summary: This compound is used in the synthesis of portions of tetrodecamycin, a natural antibiotic.

Methods of Application: The compound acts as a catalyst in the reaction, facilitating the formation of the antibiotic structure.

Oxidation of Hydroxamic Acid

Application Summary: Dichlorotetrakis(triphenylphosphine)ruthenium(II) is used as a catalyst in the oxidation of hydroxamic acid.

Methods of Application: The compound is added to a reaction mixture containing hydroxamic acid and an oxidizing agent.

Hydroesterification Reactions

Application Summary: This compound is used as a catalyst in hydroesterification reactions.

Methods of Application: The compound is added to a reaction mixture containing the reactants for the hydroesterification process.

Results: The hydroesterification reaction is facilitated, leading to the formation of esters.

Hydroboration of Alkenes

Application Summary: Dichlorotetrakis(triphenylphosphine)ruthenium(II) is used as a catalyst in the hydroboration of alkenes.

Methods of Application: The compound is added to a reaction mixture containing the alkene and a boron source.

Results: The hydroboration of the alkene is facilitated, leading to the formation of organoboron compounds.

Oxidation of Sulfides

Application Summary: This compound is used as a catalyst in the oxidation of sulfides.

Methods of Application: The compound is added to a reaction mixture containing the sulfide and an oxidizing agent.

Solar Energy Applications

Scientific Field: Renewable Energy

Application Summary: This compound is used in solar energy applications.

Methods of Application: The compound is used in the fabrication of solar cells, where it plays a role in the conversion of solar energy into electrical energy.

Results: The use of this compound in solar cells can enhance their efficiency.

Water Treatment Applications

Scientific Field: Environmental Science

Application Summary: Dichlorotetrakis(triphenylphosphine)ruthenium(II) is used in water treatment applications.

Methods of Application: The compound is used in the removal of contaminants from water.

Results: The use of this compound in water treatment can lead to the effective removal of contaminants.

Kharasch Addition Reactions

Application Summary: This compound is used as a catalyst in Kharasch addition reactions.

Methods of Application: The compound is added to a reaction mixture containing the reactants for the Kharasch addition process.

Results: The Kharasch addition reaction is facilitated, leading to the formation of the desired products.

Cross-Coupling Reactions

Application Summary: Dichlorotetrakis(triphenylphosphine)ruthenium(II) is used as a catalyst in cross-coupling reactions.

Methods of Application: The compound is added to a reaction mixture containing the reactants for the cross-coupling process.

Results: The cross-coupling reaction is facilitated, leading to the formation of the desired products.

Cyclization Reactions

Application Summary: This compound is used as a catalyst in cyclization reactions.

Methods of Application: The compound is added to a reaction mixture containing the reactants for the cyclization process.

Results: The cyclization reaction is facilitated, leading to the formation of cyclic compounds.

Isomerization Reactions

Application Summary: Dichlorotetrakis(triphenylphosphine)ruthenium(II) is used as a catalyst in isomerization reactions.

Methods of Application: The compound is added to a reaction mixture containing the reactants for the isomerization process.

Results: The isomerization reaction is facilitated, leading to the formation of isomers.

Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a coordination complex of ruthenium, characterized by its chocolate brown solid form and solubility in organic solvents such as benzene. Its chemical formula is , and it is commonly used as a precursor in various catalytic applications, particularly in homogeneous catalysis . The compound features a central ruthenium atom coordinated to two chloride ions and four triphenylphosphine ligands, contributing to its unique reactivity and stability.

- Hydrogenation: It reacts with hydrogen in the presence of a base to form a monohydride complex:

- Carbon Monoxide Reaction: The compound can react with carbon monoxide to yield dichloro(dicarbonyl)bis(triphenylphosphine)ruthenium(II):

- Cross-Coupling Reactions: It serves as a catalyst for various organic transformations, including cross-coupling reactions and oxidations, facilitating the formation of carbon-carbon bonds .

The synthesis of dichlorotetrakis(triphenylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride trihydrate with triphenylphosphine in a methanolic solution. The general reaction can be represented as follows:

This method highlights the importance of triphenylphosphine as a ligand that stabilizes the ruthenium center during the synthesis process .

Dichlorotetrakis(triphenylphosphine)ruthenium(II) has diverse applications in organic synthesis and catalysis:

- Catalyst in Organic Reactions: It facilitates various reactions such as oxidations, reductions, hydroboration, and cyclizations. It is particularly effective in Kharasch addition reactions involving chlorocarbons and alkenes .

- Hydrogenation Processes: The compound is utilized as a precatalyst for the hydrogenation of alkenes, nitro compounds, and ketones, showcasing its versatility in functional group transformations .

- Industrial

Interaction studies involving dichlorotetrakis(triphenylphosphine)ruthenium(II) focus on its reactivity with various substrates. These studies reveal that the triphenylphosphine ligands can be readily substituted by other ligands, allowing for tunable reactivity profiles. Additionally, investigations into its behavior in biological systems may uncover novel interactions that could be harnessed for therapeutic purposes .

Dichlorotetrakis(triphenylphosphine)ruthenium(II) shares similarities with several other ruthenium complexes. Below is a comparison highlighting its uniqueness:

Dichlorotetrakis(triphenylphosphine)ruthenium(II)'s ability to coordinate with multiple phosphine ligands enhances its reactivity and stability, making it a valuable catalyst in various chemical processes. Its unique structure allows for significant versatility compared to other similar compounds.

Controlled Synthesis Pathways Involving Triphenylphosphine Coordination

The synthesis of RuCl₂(PPh₃)₄ typically begins with the precursor RuCl₂(PPh₃)₃, which is prepared by reacting ruthenium trichloride trihydrate (RuCl₃·3H₂O) with excess triphenylphosphine (PPh₃) in methanol. The reaction proceeds as follows:

Reaction 1

$$ 2 \, \text{RuCl}3(\text{H}2\text{O})3 + 7 \, \text{PPh}3 \rightarrow 2 \, \text{RuCl}2(\text{PPh}3)3 + 2 \, \text{HCl} + 5 \, \text{H}2\text{O} + \text{OPPh}_3 $$

Subsequent addition of PPh₃ to RuCl₂(PPh₃)₃ yields RuCl₂(PPh₃)₄, a black solid stable in organic solvents. Key factors influencing synthesis include:

- Stoichiometry: A 6:1 molar ratio of PPh₃ to RuCl₃·3H₂O ensures complete coordination.

- Solvent: Methanol facilitates ligand substitution and stabilizes intermediates.

- Purification: Recrystallization in ethanol or diethyl ether isolates the product.

Table 1: Comparative Synthesis Conditions for RuCl₂(PPh₃)₄

| Parameter | Value/Description | Reference |

|---|---|---|

| Precursor | RuCl₃·3H₂O | |

| Ligand Ratio | 6:1 (PPh₃:Ru) | |

| Solvent | Methanol, ethanol | |

| Yield | ~42% (for RuCl₂(PPh₃)₃ intermediate) | |

| Final Product Color | Black solid |

Ligand Exchange Reactions with Mixed Anhydride Systems

RuCl₂(PPh₃)₄ undergoes ligand substitution with mixed anhydrides, enabling access to structurally diverse complexes. For example, reactions with Ph₂PO₂CCHCR'R'' (R, R'' = H or Me) yield products such as [RuCl₂(PPh₃)₂(Ph₂PO₂CCHCR'R'')], where the ligand binds via phosphorus and oxygen atoms. Notably:

- Chelation: Zwitterionic triphenylphosphoniopropionate betaine ligands adopt a chelating fashion due to steric constraints.

- Steric Effects: Bulky substituents (e.g., Me groups) favor unidentate binding through phosphorus.

Table 2: Ligand Exchange Products with Mixed Anhydrides

| Anhydride Ligand | Product Formulated | Coordination Mode | Reference |

|---|---|---|---|

| Ph₂PO₂CCH₂CH₂PPh₃ | [RuCl{(Ph₂PO)₂H}(PPh₃)(O₂CCH₂CH₂PPh₃)] | Bidentate (P, O) | |

| Ph₂POCH₂CHCMe₂ | [RuCl₂(PPh₃)₂(Ph₂POCH₂CHCMe₂)] | Unidentate (P) |

Solvent-Mediated Crystallization and Stability Optimization

Solvent choice critically impacts crystallization efficiency and product stability:

- Ethanol: Enhances yields of Ru₆S₈(PPh₃)₆ clusters by promoting sulfur-bridged structures.

- Methanol: Facilitates the formation of [RuCl(S₂CPPh₃)(CS)(PPh₃)₂]Cl·2MeOH during CS₂ reactions.

Table 3: Solvent Effects on Crystallization and Stability

Transfer Hydrogenation of Ketones and Imines

Transfer hydrogenation catalyzed by dichlorotetrakis(triphenylphosphine)ruthenium(II) represents one of the most extensively studied applications of this complex, demonstrating exceptional efficiency in the reduction of carbonyl compounds and imines [8] [20]. The mechanism proceeds through a hydridic pathway wherein the catalyst facilitates hydrogen transfer from donor molecules, typically 2-propanol, to acceptor substrates without requiring gaseous hydrogen [8].

Research conducted by Sasson and Blum established the foundational understanding of dichlorotetrakis(triphenylphosphine)ruthenium(II) in transfer hydrogenation, demonstrating its ability to promote ketone reduction in homogeneous phase using 2-propanol as the hydrogen donor [8]. The catalytic cycle involves initial coordination of the alcohol substrate, followed by beta-hydride elimination to generate a ruthenium hydride intermediate [8]. Subsequently, ketone coordination and migratory insertion lead to alkoxide formation, with product release completing the catalytic cycle [8].

Kinetic investigations have revealed that the reaction proceeds through a mechanism involving dissociation of dichlorotetrakis(triphenylphosphine)ruthenium(II), substrate coordination, alcohol coordination with alkoxide formation, hydrogen transfer from the alkoxyl ligand to the coordinated ketone, and product release [20]. The rate-determining step was identified as the hydrogen transfer process based on kinetic isotope effect measurements [20].

Ketone Transfer Hydrogenation Performance Data

| Substrate | Reaction Time (h) | Yield (%) | Turnover Frequency (h⁻¹) | Reaction Conditions |

|---|---|---|---|---|

| Acetophenone | 8 | 88-93 | 215-930 | 2-propanol, K₂CO₃, reflux |

| para-Chloroacetophenone | 1 | 93 | 930 | 2-propanol, K₂CO₃, reflux |

| para-Methoxyacetophenone | 8 | 65 | 81 | 2-propanol, K₂CO₃, reflux |

| Cyclohexanone | 4 | 82-99 | 1000 | 2-propanol, K₂CO₃, reflux |

| 2-Octanone | 8 | 89-100 | 198 | 2-propanol, K₂CO₃, reflux |

The transfer hydrogenation of imines using dichlorotetrakis(triphenylphosphine)ruthenium(II) has demonstrated remarkable scope and efficiency [15]. Mechanistic studies indicate that imine reduction follows a pathway distinct from ketone reduction, involving specific complexation patterns and decomplexation sequences [15]. The catalyst exhibits exceptional performance in reducing various imine substrates, including those bearing labile functional groups, under mild conditions with low catalyst loadings [15].

Experimental data reveals that dichlorotetrakis(triphenylphosphine)ruthenium(II) achieves excellent yields in imine transfer hydrogenation, with reactions proceeding efficiently in unpolar solvents using 2-propanol as the hydrogen source [15]. The corresponding amines are isolated in good to excellent yields, demonstrating the synthetic utility of this transformation [15]. Microwave activation has been shown to significantly reduce reaction times while maintaining high product yields [15].

Oxidative Functionalization of Alcohols and Amines

Dichlorotetrakis(triphenylphosphine)ruthenium(II) exhibits remarkable catalytic activity in oxidative functionalization reactions, particularly in the selective oxidation of alcohols to carbonyl compounds [17] [18] [19]. The oxidation mechanism involves initial alcohol coordination followed by beta-hydride elimination to generate the oxidized product and a ruthenium hydride intermediate [19].

Research by Vijayasri and colleagues demonstrated that catalytic amounts of dichlorotetrakis(triphenylphosphine)ruthenium(II) in the presence of N-methylmorpholine N-oxide effectively oxidizes secondary alcohols to ketones [17]. The proposed mechanism involves formation of a ruthenium(IV)-oxo complex through reaction with the oxidant, which subsequently attacks the alcohol substrate in the rate-determining step [17].

Studies utilizing dichlorotetrakis(triphenylphosphine)ruthenium(II) for alcohol oxidation have revealed that the reaction proceeds through alkoxide formation followed by beta-hydride elimination [19]. The mechanism involves base-assisted deprotonation of the alcohol substrate to form a ruthenium alkoxide intermediate, subsequent beta-hydride elimination to produce the carbonyl compound and ruthenium hydride, followed by hydrogen acceptor coordination and product release [19].

Alcohol Oxidation Performance Data

| Substrate | Oxidant | Reaction Time (h) | Yield (%) | Selectivity (%) | Temperature (°C) |

|---|---|---|---|---|---|

| 1-Phenylethanol | Acetone | 4 | 85-95 | >95 | 80 |

| Benzyl Alcohol | N-Methylmorpholine N-oxide | 6 | 78-92 | >90 | 80 |

| Cyclohexanol | Acetone | 8 | 70-85 | >85 | 80 |

| 2-Propanol | Molecular Oxygen | 12 | 65-80 | >80 | 80 |

The oxidative functionalization of amines represents another significant application of dichlorotetrakis(triphenylphosphine)ruthenium(II) [15]. The catalyst facilitates transfer dehydrogenation of amines to imines using either manganese dioxide or oxygen as terminal oxidants [15]. This transformation enables the preparation of valuable products including aldimines, ketimines, and non-benzylic anilines through aerobic oxidation [15].

Experimental findings demonstrate that dichlorotetrakis(triphenylphosphine)ruthenium(II) catalyzes amine oxidation with remarkable efficiency, achieving high yields and selectivities under mild conditions [15]. The aerobic oxidation process has been shown to be compatible with organocatalytic processes, enabling the synthesis of amines with high yields and enantiomeric excesses [15].

Cross-Coupling Reactions via Carbon-Hydrogen Activation Mechanisms

Dichlorotetrakis(triphenylphosphine)ruthenium(II) demonstrates significant catalytic activity in cross-coupling reactions proceeding through carbon-hydrogen activation mechanisms [1] [24]. The complex serves as an effective catalyst for carbon-carbon bond formation through activation of normally inert carbon-hydrogen bonds [1].

Research has established that dichlorotetrakis(triphenylphosphine)ruthenium(II) catalyzes carbon-carbon bond formation from cross-coupling of alcohols through carbon-hydrogen activation in the presence of Lewis acids [1]. The mechanism involves initial carbon-hydrogen bond activation followed by subsequent cross-coupling with appropriate coupling partners [1].

Mechanistic studies on ruthenium-catalyzed direct arylations reveal that the process proceeds through reversible carbon-hydrogen bond activation followed by rate-limiting oxidative addition with aryl halides [24]. The catalytic cycle involves initial carbon-hydrogen metalation, aryl halide oxidative addition, and reductive elimination to form the coupled product [24].

Cross-Coupling Reaction Performance Data

| Substrate Type | Coupling Partner | Reaction Time (h) | Yield (%) | Regioselectivity | Temperature (°C) |

|---|---|---|---|---|---|

| Aryl compounds | Aryl Chlorides | 12-24 | 75-90 | >95% | 140-165 |

| Alkenes | Aryl Bromides | 8-16 | 80-95 | >90% | 120-150 |

| Heteroarenes | Aryl Iodides | 6-12 | 85-98 | >95% | 100-130 |

The versatility of dichlorotetrakis(triphenylphosphine)ruthenium(II) in carbon-hydrogen activation extends to various substrate classes [21] [22]. Studies have demonstrated its effectiveness in promoting carbon-carbon bond formation through unprecedented ruthenium complex-promoted activation of benzylic positions in radical processes [21]. The methodology achieves acceptable yields considering the challenging nature of the carbon-carbon bond formation in these radical processes [21].

Experimental investigations have revealed that dichlorotetrakis(triphenylphosphine)ruthenium(II) catalyzes the synthesis of various heterocyclic compounds through carbon-hydrogen activation mechanisms [22]. The catalyst demonstrates exceptional efficiency in forming beta-lactams, gamma-lactams, and delta-lactams from appropriate precursors under microwave activation [22]. The reactions proceed with good yields and excellent diastereoselectivity, highlighting the synthetic utility of this transformation [22].

The mechanistic pathway for carbon-hydrogen activation involves initial substrate coordination, carbon-hydrogen bond cleavage through oxidative addition or sigma-bond metathesis, followed by functionalization through various coupling processes [23]. Detailed studies have identified key intermediate species, including ruthenium vinyl and ruthenium carbene complexes, which play crucial roles in the overall transformation [23].

Ruthenium-Hydride Intermediate Formation Pathways

Ruthenium-hydride intermediates represent critical species in catalytic cycles involving dichlorotetrakis(triphenylphosphine)ruthenium(II), serving as key reactive intermediates that facilitate various chemical transformations. These intermediates form through multiple distinct pathways, each characterized by specific mechanistic features and energetic requirements [1] [2].

The formation of ruthenium-hydride species from dichlorotetrakis(triphenylphosphine)ruthenium(II) occurs primarily through three major pathways. The beta-hydride elimination pathway represents the most prevalent mechanism, particularly in reactions involving alkyl substrates [2]. This process initiates with the formation of a ruthenium-alkyl intermediate, followed by the elimination of a beta-hydrogen atom to generate the ruthenium-hydride species and the corresponding alkene. Computational studies have revealed activation barriers ranging from 12 to 25 kcal/mol, depending on the substrate structure and ligand environment [3] [4].

The hydrogen activation pathway provides an alternative route to ruthenium-hydride formation, particularly relevant in hydrogenation reactions [5] [6]. This mechanism involves the oxidative addition of molecular hydrogen to the ruthenium center, resulting in the formation of a ruthenium-dihydride intermediate that can undergo subsequent transformations. The process typically requires elevated temperatures between 60 and 120°C and hydrogen pressures of 1 to 5 atmospheres for efficient activation [7] [8].

Proton-coupled electron transfer mechanisms represent a third pathway, particularly important in reactions involving protic solvents or substrates containing hydroxyl groups [9] [10]. This pathway involves the simultaneous transfer of a proton and electron to the ruthenium center, often facilitated by hydrogen bonding interactions. The mechanism is particularly significant in aqueous systems and reactions involving alcohols or other protic substrates, where the ruthenium-hydride formation can occur through concerted proton-electron transfer processes [11] [12].

Spectroscopic characterization of ruthenium-hydride intermediates has been extensively studied using multiple techniques. Proton nuclear magnetic resonance spectroscopy reveals characteristic hydride resonances typically observed between -10 and -20 parts per million, providing definitive evidence for ruthenium-hydride formation [13] [7]. Phosphorus-31 nuclear magnetic resonance spectroscopy shows changes in the phosphine coordination environment, reflecting the trans-influence effects of the hydride ligand on the triphenylphosphine ligands [1] [5]. Infrared spectroscopy displays ruthenium-hydrogen stretching frequencies around 1800 to 2100 wavenumbers, confirming the presence of the metal-hydride bond [6] [14].

X-ray crystallographic studies of isolated ruthenium-hydride complexes reveal typical ruthenium-hydrogen bond distances of 1.6 to 1.8 Angstroms and demonstrate significant trans-influence effects on phosphine ligands [5] [6]. These structural parameters are consistent with the formation of stable ruthenium-hydride intermediates that can participate in subsequent catalytic transformations.

Table 1: Ruthenium-Hydride Formation Pathways and Activation Parameters

| Pathway | Activation Energy (kcal/mol) | Temperature Range (°C) | Solvent | Substrate Class |

|---|---|---|---|---|

| Beta-Hydride Elimination | 12-25 | 25-80 | Toluene/THF | Alkyl substrates |

| Hydrogen Activation | 15-30 | 60-120 | Various | H2 gas |

| Proton-Coupled Electron Transfer | 8-20 | 25-60 | Protic solvents | Alcohols/Amines |

| Metal-Ligand Cooperation | 10-18 | 25-100 | Polar solvents | Bifunctional substrates |

Substrate Coordination Modes in Catalytic Cycles

The coordination of substrates to dichlorotetrakis(triphenylphosphine)ruthenium(II) follows specific patterns that determine the efficiency and selectivity of catalytic transformations. Understanding these coordination modes is essential for predicting reaction outcomes and designing improved catalytic systems [8] [15] [16].

Monodentate coordination represents the most common binding mode for simple substrates, involving single-point attachment to the ruthenium center through a donor atom. Alcohol substrates typically coordinate through oxygen lone pairs, forming ruthenium-alkoxide intermediates that can undergo subsequent transformations such as beta-hydride elimination [8] [4]. Nitrile substrates bind through nitrogen atoms, forming ruthenium-nitrile complexes that can be activated toward hydration or reduction reactions [17]. Alkene substrates coordinate through pi-electron systems, forming ruthenium-olefin complexes that are precursors to various functionalization reactions [18] [19].

The binding strength of monodentate coordination is typically moderate, with binding constants ranging from 10^3 to 10^4 M^-1 for most substrates [8] [16]. This moderate binding strength allows for facile substrate exchange while maintaining sufficient binding affinity for catalytic transformations. Association rates typically range from 10^4 to 10^6 M^-1s^-1, while dissociation rates vary from 10^1 to 10^3 s^-1 depending on the substrate and reaction conditions [15] [19].

Bidentate coordination occurs when substrates possess multiple donor sites, forming chelating complexes with the ruthenium center [8] [16]. This coordination mode exhibits enhanced thermodynamic stability compared to monodentate coordination, with binding constants often exceeding 10^5 M^-1. The formation of chelating complexes results in reduced dissociation rates, leading to longer residence times and potential for substrate activation through geometric constraints [16] [20].

Diols represent important examples of bidentate coordination, forming five or six-membered chelate rings with the ruthenium center [8]. Amino acids and dicarbonyl compounds also commonly exhibit bidentate coordination, with binding constants ranging from 10^4 to 10^6 M^-1. The enhanced stability of bidentate coordination can be advantageous in reactions requiring prolonged substrate activation but may also lead to catalyst inhibition if dissociation becomes rate-limiting [16] [21].

Hemilabile coordination represents a dynamic binding mode where one donor atom remains bound while another can dissociate reversibly [8]. This coordination mode provides access to vacant coordination sites for catalytic transformations while maintaining substrate binding. The hemilabile nature is particularly important in reactions requiring substrate rearrangement or additional substrate coordination, as it allows for the necessary geometric flexibility without complete substrate dissociation [23].

Several factors significantly influence substrate coordination to dichlorotetrakis(triphenylphosphine)ruthenium(II). Steric effects arising from the bulky triphenylphosphine ligands create significant steric hindrance that influences substrate approach and binding geometry [1] [24]. The electron-rich nature of the ruthenium center preferentially binds to electron-deficient substrates, creating a selectivity pattern that favors coordination of substrates with low-lying unoccupied molecular orbitals [8] [16].

Solvent effects play a crucial role in determining substrate coordination patterns. Coordinating solvents can compete with substrates for binding sites, affecting reaction rates and selectivity [3] [8]. Non-coordinating solvents generally enhance substrate binding by eliminating competitive coordination, while protic solvents can facilitate proton transfer processes that are coupled to substrate coordination [11] [7].

Table 2: Substrate Coordination Parameters for Dichlorotetrakis(triphenylphosphine)ruthenium(II)

| Substrate Type | Coordination Mode | Binding Constant (M^-1) | Association Rate (M^-1s^-1) | Dissociation Rate (s^-1) |

|---|---|---|---|---|

| Alcohols | Monodentate | 10^3-10^4 | 10^4-10^5 | 10^1-10^2 |

| Nitriles | Monodentate | 10^2-10^3 | 10^3-10^4 | 10^1-10^2 |

| Alkenes | π-Coordination | 10^4-10^5 | 10^5-10^6 | 10^2-10^3 |

| Diols | Bidentate | 10^5-10^6 | 10^3-10^4 | 10^-1-10^1 |

| Amino Acids | Bidentate | 10^4-10^6 | 10^3-10^5 | 10^-1-10^2 |

Base-Mediated Proton Transfer Mechanisms

Base-mediated proton transfer processes represent fundamental mechanistic components in catalytic reactions involving dichlorotetrakis(triphenylphosphine)ruthenium(II). These processes facilitate substrate activation, intermediate stabilization, and product formation through controlled proton transfer events [11] [12] [10].

Intramolecular proton transfer occurs within the coordination sphere of the ruthenium complex, involving migration of protons between coordinated ligands or between ligands and the metal center [12] [10]. This process typically exhibits relatively low activation energies, ranging from 8 to 15 kcal/mol, due to the proximity effects that facilitate proton migration [12]. Examples include proton transfer from coordinated alcohols to ruthenium-bound bases, tautomerization of coordinated substrates, and proton migration in chelating ligands [11] [7].

The mechanism of intramolecular proton transfer often involves the formation of hydrogen-bonded intermediates that stabilize the transition state for proton migration [12] [10]. Nuclear magnetic resonance studies have revealed dynamic exchange processes that occur on millisecond to microsecond timescales, indicating rapid proton transfer equilibria within the coordination sphere [7] [12].

Intermolecular proton transfer involves proton exchange between the ruthenium complex and external base species [3] [14]. This process requires collision between catalyst and base molecules, making the rate dependent on base concentration and basicity. Common bases employed in these systems include triethylamine, potassium carbonate, sodium hydroxide, and alkoxide bases, each exhibiting different kinetic and thermodynamic properties [3] [8].

The rate constants for intermolecular proton transfer typically range from 10^1 to 10^6 M^-1s^-1, depending on the base strength and reaction conditions [17] [25]. Stronger bases generally exhibit higher rate constants but may also lead to irreversible deprotonation that can affect catalyst stability. The choice of base significantly influences reaction selectivity through selective deprotonation of different substrates or intermediates [14] [26].

Concerted proton-electron transfer represents a particularly important mechanism in ruthenium catalysis, involving simultaneous transfer of both proton and electron [9] [10]. This process often occurs through hydrogen atom transfer mechanisms that avoid the formation of high-energy charged intermediates. The concerted nature of these processes typically results in lower activation barriers compared to stepwise mechanisms, making them kinetically favorable [9] [27].

Mechanistic studies have revealed that proton-coupled electron transfer can occur through multiple pathways. The stepwise mechanism involves sequential proton transfer followed by electron transfer or vice versa, creating discrete charged intermediates with measurable lifetimes [9] [10]. This pathway is typically favored in polar solvents and with moderate base strengths that can stabilize the charged intermediates [12] [10].

The concerted mechanism involves simultaneous proton and electron transfer without discrete intermediates, avoiding high-energy charged species and resulting in lower activation barriers [9] [27]. This mechanism requires appropriate geometric alignment and electronic coupling between the proton and electron transfer sites, making it sensitive to the specific structure of the ruthenium complex and substrate [10] [27].

Base effects on catalytic reactions involving dichlorotetrakis(triphenylphosphine)ruthenium(II) are multifaceted. Thermodynamic effects arise from the ability of stronger bases to drive equilibria toward deprotonated species, affecting overall reaction thermodynamics [3] [14]. Kinetic effects result from base concentration influences on reaction rates through mass action effects, while selectivity effects arise from the ability of different bases to selectively deprotonate specific substrates or intermediates [14] [26].

Solvent effects play crucial roles in base-mediated proton transfer processes. Protic solvents can participate in proton transfer networks, either facilitating or competing with base-mediated processes [11] [3]. The formation of hydrogen-bonded networks in protic solvents can stabilize transition states and intermediates, affecting both reaction rates and selectivity [7] [12]. Aprotic solvents provide inert environments that allow precise control of proton transfer through added bases, eliminating complications from solvent participation [14] [25].

Table 3: Base-Mediated Proton Transfer Rates and Mechanisms

| Base | pKa | Mechanism Type | Rate Constant (M^-1s^-1) | Selectivity Factor |

|---|---|---|---|---|

| Triethylamine | 10.8 | Intermolecular | 10^2-10^4 | 1.2-2.5 |

| Potassium Carbonate | 10.3 | Intermolecular | 10^1-10^3 | 1.8-3.2 |

| Sodium Methoxide | 15.5 | Intermolecular | 10^4-10^6 | 2.1-4.0 |

| Pyridine | 5.2 | Intermolecular | 10^1-10^2 | 1.1-1.8 |

| Imidazole | 7.0 | Intramolecular | 10^3-10^5 | 3.2-6.5 |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant